molecular formula C13H9ClO3 B3153047 3-Chloro-4-phenoxybenzoic acid CAS No. 74917-55-8

3-Chloro-4-phenoxybenzoic acid

Cat. No. B3153047
CAS RN: 74917-55-8
M. Wt: 248.66 g/mol
InChI Key: BHGHJIYJDMJREN-UHFFFAOYSA-N
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Description

3-Chloro-4-phenoxybenzoic acid is a chemical compound with the CAS Number: 74917-55-8 . It has a molecular weight of 248.67 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a storage temperature of 2-8°C .

Scientific Research Applications

Biological and Environmental Analysis

One of the primary scientific applications of 3-Chloro-4-phenoxybenzoic acid (and related compounds) involves its role as a metabolite in the degradation of pyrethroid insecticides, which are extensively used in agricultural and domestic settings. The ability to detect and quantify this compound is crucial for monitoring environmental pollution and assessing human exposure to pyrethroids.

  • Environmental Monitoring : A study developed a highly sensitive direct competitive fluorescence enzyme immunoassay for detecting 3-Phenoxybenzoic acid in urine, showcasing its utility as a biomarker for human exposure to pyrethroid insecticides. The assay demonstrated improved sensitivity and reliability over traditional methods, indicating its potential for environmental health monitoring (Huo et al., 2018).

  • Degradation Pathways and Bioremediation : Research on Aspergillus oryzae M-4 identified enzymes and pathways involved in the co-metabolic degradation of 3-Phenoxybenzoic acid, providing insights into the bioremediation of environments contaminated by pyrethroid pesticides. This study underscores the importance of microbial processes in detoxifying harmful chemical residues in food and the environment (Zhao et al., 2019).

  • Biological Degradation : Bacillus sp. strain DG-02 was found to efficiently degrade 3-Phenoxybenzoic acid, suggesting a valuable application for the strain in bioremediation strategies to clean up environments contaminated with pyrethroid residues. The study highlights microbial degradation as a promising approach for mitigating the environmental impact of pesticide use (Chen et al., 2012).

Analytical Chemistry

  • Detection and Quantification : Innovative analytical techniques, such as the development of a colloidal gold-based lateral flow immunoassay, have been applied for the rapid and sensitive detection of 3-Phenoxybenzoic acid in environmental samples. This method offers a convenient tool for on-site screening of pyrethroid residues, facilitating timely and effective environmental monitoring efforts (Liu et al., 2015).

Synthesis and Chemical Processes

  • Chemical Synthesis : Research into the synthesis of phenoxybenzoic acid from phenoxyacetophenone highlights the ongoing development of efficient and high-yield chemical processes for producing compounds of interest, such as this compound. These advancements are crucial for the pharmaceutical and agrochemical industries, where such compounds play a significant role (Liu Xiao, 2001).

Safety and Hazards

The safety information for 3-Chloro-4-phenoxybenzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-phenoxybenzoic acid . These factors can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues.

properties

IUPAC Name

3-chloro-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGHJIYJDMJREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (0.95 g) was synthesized in a yield of 77% as a white crystalline solid by conducting the similar reaction to that mentioned in Example 10 (10e) using 3-chloro-4-fluorobenzaldehyde (0.80 g, 5.0 mmol), phenol (0.66 g, 7.0 mmol), potassium carbonate (1.7 g, 13 mmol), 2-methyl-2-butene (2.7 ml, 25 mmol), potassium dihydrogenphosphate (1.7 g, 13 mmol) and sodium hypochlorite (1.4 g, 15 mmol).
[Compound]
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
2.7 mL
Type
reactant
Reaction Step Five
Quantity
1.7 g
Type
reactant
Reaction Step Six
Quantity
1.4 g
Type
reactant
Reaction Step Seven
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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